molecular formula C19H21F2NO2 B4292821 1-(2,6-difluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline

1-(2,6-difluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No. B4292821
M. Wt: 333.4 g/mol
InChI Key: IKWUIQMKXXXZTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-difluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline (DFHBI) is a synthetic compound that has been used for various scientific research applications. This compound has gained attention due to its unique structure and potential to interact with biological systems.

Mechanism of Action

The mechanism of action of 1-(2,6-difluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, it is known that 1-(2,6-difluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline interacts with biological systems through non-covalent interactions. 1-(2,6-difluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline has a planar structure that allows it to interact with hydrophobic regions of proteins and nucleic acids.
Biochemical and physiological effects:
1-(2,6-difluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline has been shown to have minimal toxicity in vitro and in vivo. This compound has been used in various cell types, including bacteria, yeast, and mammalian cells, without significant adverse effects. 1-(2,6-difluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline has been shown to have a low affinity for DNA and RNA, making it a useful tool for studying protein-nucleic acid interactions.

Advantages and Limitations for Lab Experiments

1-(2,6-difluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and interact with intracellular targets. 1-(2,6-difluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline has a high quantum yield, making it a sensitive probe for detecting low concentrations of target molecules. However, 1-(2,6-difluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline has some limitations. It has a short half-life in cells, which limits its use for long-term experiments. 1-(2,6-difluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline also has limited solubility in aqueous solutions, which can affect its efficacy in some experimental conditions.

Future Directions

1-(2,6-difluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline has potential for future research in various areas, including RNA biology, protein-protein interactions, and calcium signaling. Future research could focus on developing new derivatives of 1-(2,6-difluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline that have improved properties, such as increased solubility and longer half-life in cells. 1-(2,6-difluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline could also be used in combination with other probes to study complex biological systems. Finally, 1-(2,6-difluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline could be used in drug discovery to identify compounds that interact with specific targets in cells.

Scientific Research Applications

1-(2,6-difluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline has been used in various scientific research applications, including the detection of RNA molecules, protein-protein interactions, and intracellular calcium ions. 1-(2,6-difluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline has been used as a fluorescent probe to detect RNA molecules in live cells. This compound has also been used to study protein-protein interactions in vitro and in vivo. 1-(2,6-difluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline has been used to detect intracellular calcium ions in neurons and other cells.

properties

IUPAC Name

1-(2,6-difluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F2NO2/c1-3-23-16-10-12-8-9-22-19(13(12)11-17(16)24-4-2)18-14(20)6-5-7-15(18)21/h5-7,10-11,19,22H,3-4,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKWUIQMKXXXZTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(NCCC2=C1)C3=C(C=CC=C3F)F)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2,6-difluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
1-(2,6-difluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 3
1-(2,6-difluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 4
1-(2,6-difluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 5
Reactant of Route 5
1-(2,6-difluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 6
Reactant of Route 6
1-(2,6-difluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.